![molecular formula C19H19N5O2S B2923605 2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide CAS No. 886957-64-8](/img/structure/B2923605.png)
2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring, along with attached phenylacetamide and 4-methylbenzyl groups . The exact spatial arrangement of these groups could significantly influence the compound’s properties and biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out . The presence of various functional groups like amine, carbonyl, and sulfanyl could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . For instance, the presence of polar functional groups could influence its solubility in different solvents, and the arrangement of its atoms could affect its melting point and other physical properties .科学的研究の応用
Molecular Structure Analysis and Crystallography
A closely related compound, the title compound with a bromobenzyl group, demonstrates significant structural properties, such as a planar 4,5-dihydro-1,2,4-triazine ring and specific dihedral angles with adjacent phenyl and benzene rings. This structural analysis facilitates the understanding of intermolecular interactions, including hydrogen bonding, which could be crucial in designing compounds with targeted biological activities (Fun et al., 2011).
Antimicrobial Activity
The synthesis and characterization of sulfanilamide derivatives have shown that modifications to the molecular structure can influence antimicrobial properties. These derivatives, including similar compounds to the one , were evaluated against various bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents through molecular manipulation (Lahtinen et al., 2014).
Pharmacological Evaluation of Analogs
Research on BPTES analogs, compounds with a similar structural motif involving triazine and acetamide functionalities, has identified potential for inhibiting key enzymes involved in cancer cell metabolism. These studies underline the relevance of structural analogs in discovering therapeutic agents with improved solubility and bioavailability, pointing towards potential cancer therapy applications (Shukla et al., 2012).
Synthesis and Characterization
The synthesis and detailed characterization of compounds with a triazine core structure, like the one , offer insights into the chemical behavior and potential reactivity of such molecules. These synthetic approaches and characterizations provide a foundation for further modifications and evaluations for specific biological activities (Kametani et al., 1972).
Anti-inflammatory and Antipyretic Activities
Compounds incorporating sulfanilamide and triazinone structures have been studied for their potential antipyretic and anti-inflammatory activities. Such research endeavors are crucial in the search for new therapeutic agents that can offer better efficacy and safety profiles for treating inflammation and fever-related conditions (Ghorab et al., 2010).
Safety And Hazards
特性
IUPAC Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-13-7-9-14(10-8-13)11-16-18(26)24(20)19(23-22-16)27-12-17(25)21-15-5-3-2-4-6-15/h2-10H,11-12,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVNLYUYCFKGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

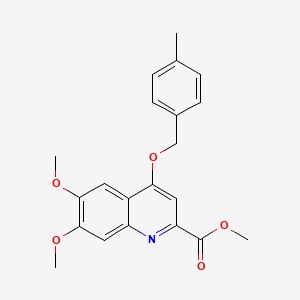
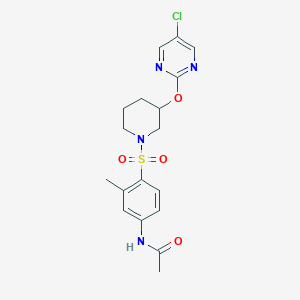
![6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2923525.png)
![4-[2-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2923527.png)
![N-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2923529.png)
![Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2923531.png)
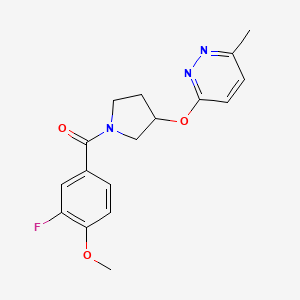
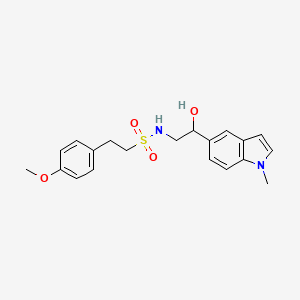
![Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2923538.png)
![ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2923539.png)
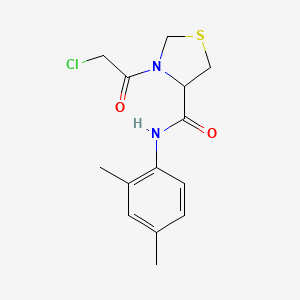

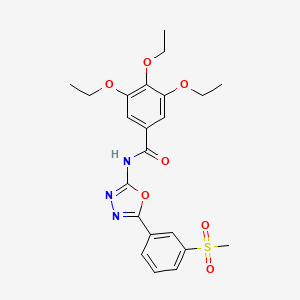
![3-(4-Chlorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2923545.png)